3-[((S)-2-Amino-propionyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
Description
Chemical Structure and Key Properties The compound 3-[((S)-2-Amino-propionyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester (hereafter referred to as the "target compound") is a pyrrolidine-based heterocyclic molecule with a benzyl ester group at the 1-position. Its structure features an (S)-2-aminopropionyl moiety attached via an isopropylamino linker to the pyrrolidine ring. This configuration imparts unique stereochemical and physicochemical properties, making it relevant in medicinal chemistry and drug discovery, particularly for targeting enzymes or receptors requiring chiral recognition .
Synthesis and Availability According to CymitQuimica’s product catalog (2025), this compound (Ref: 10-F081658) was available in 500 mg quantities but is now listed as discontinued .
Properties
IUPAC Name |
benzyl 3-[[(2S)-2-aminopropanoyl]-propan-2-ylamino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-13(2)21(17(22)14(3)19)16-9-10-20(11-16)18(23)24-12-15-7-5-4-6-8-15/h4-8,13-14,16H,9-12,19H2,1-3H3/t14-,16?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVKIBGBZNNWJW-LBAUFKAWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)C(C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C1CCN(C1)C(=O)OCC2=CC=CC=C2)C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[((S)-2-Amino-propionyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C18H27N3O3
- Molecular Weight : 327.43 g/mol
- CAS Number : 1401668-03-8
The compound features a pyrrolidine ring that is substituted with an isopropyl amino group and a benzyl ester moiety, contributing to its unique biological profile.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- G Protein-Coupled Receptors (GPCRs) : Research indicates that compounds with similar structures can modulate GPCR pathways, which are crucial for various physiological processes, including neurotransmission and hormonal regulation .
- Inhibition of Enzymatic Activity : The presence of the amino acid structure suggests potential inhibitory effects on enzymes involved in metabolic pathways, particularly those related to amino acid metabolism.
Antimicrobial Activity
Several studies have suggested that derivatives of pyrrolidine compounds exhibit antimicrobial properties. For instance, similar compounds have been shown to inhibit bacterial growth by disrupting cell wall synthesis or interfering with protein synthesis pathways .
Antiviral Properties
Research into non-nucleoside reverse transcriptase inhibitors (NNRTIs) has highlighted the potential of similar structures in antiviral therapies. These compounds may inhibit viral replication by targeting the reverse transcriptase enzyme critical for retroviruses .
Neuroprotective Effects
Preliminary studies indicate that certain pyrrolidine derivatives may offer neuroprotective benefits, possibly through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells. This activity is particularly relevant in the context of neurodegenerative diseases .
Case Studies and Research Findings
Scientific Research Applications
Chemical Properties and Structure
The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. Its unique structure allows for various interactions with biological targets, making it a candidate for therapeutic applications.
Synthesis and Derivatives
The synthesis of 3-[((S)-2-Amino-propionyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester typically involves multi-step organic reactions. These steps require precise control over reaction conditions to ensure high yields and purity. The compound can serve as a precursor for various derivatives that may exhibit enhanced biological activity.
Antibacterial Agents
Research indicates that derivatives of this compound can be utilized to develop antibacterial agents. For example, (S)-3-amino-1-R'-pyrrolidine derivatives have been shown to react with quinolone and naphthyridone structures to form potent antibacterial compounds .
Binding Affinity Studies
The compound's binding affinity to biological targets such as receptors or enzymes is crucial for understanding its pharmacological potential. Techniques like surface plasmon resonance or isothermal titration calorimetry are employed to quantitatively assess these interactions.
Case Study 1: Antibacterial Activity
A study demonstrated that the (S)-3-amino-1-benzyl-pyrrolidine derivatives exhibited significant antibacterial activity against various pathogens, supporting their use in therapeutic formulations. The mechanism of action was attributed to the inhibition of bacterial cell wall synthesis .
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition properties of this compound, revealing that it effectively inhibited specific proteases involved in bacterial virulence. This suggests its potential role in developing treatments for antibiotic-resistant infections .
Further research is warranted to explore the full therapeutic potential of this compound. Potential areas include:
- Development of new antibacterial formulations.
- Investigation of its role in enzyme inhibition.
- Exploration of its effects on different biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolidine-Based Analogs
Compound A : (R)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
- Structural Difference : Replaces the isopropyl group with an ethyl group.
- Key Properties: Molecular weight = 319.40 g/mol (vs. 347.45 g/mol for the target compound).
- Availability : Discontinued (CymitQuimica, Ref: 10-F081643) .
Compound B : (S)-3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester
- Structural Difference: Incorporates a carboxymethyl-cyclopropylamino group instead of the aminopropionyl-isopropylamino moiety.
- Key Properties : Molecular weight = 318.37 g/mol; introduces a cyclopropane ring, which may enhance conformational rigidity and metabolic stability .
- Synthesis : Prepared via multistep routes involving cyclopropane ring formation and esterification .
Piperidine-Based Analogs
Compound C : (R)-3-[((S)-2-Amino-propionyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester
Thienopyrimidine and Sulfonamide Derivatives
Compound D : 3-[(2-Chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester
- Structural Difference: Replaces the benzyl ester with a tert-butyl ester and introduces a thienopyrimidine-morpholine moiety.
Compound E : 3-(Methanesulfonyl-methyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester
Data Tables
Table 1. Physicochemical Properties of Key Analogs
Research Findings and Implications
- Stereochemical Influence: The (S)-configuration in the aminopropionyl group of the target compound is critical for interactions with chiral biological targets, as seen in analogous compounds .
- Ring Size vs. Bioactivity : Piperidine analogs (e.g., Compound C) may exhibit altered pharmacokinetics compared to pyrrolidine derivatives due to differences in ring strain and conformational flexibility .
- Synthetic Accessibility : The discontinuation of several analogs (Compounds A and the target compound) highlights challenges in scaling up synthesis or maintaining stability under standard conditions .
Q & A
Q. What are the recommended synthetic routes for this compound, and how is stereochemical integrity maintained?
Methodological Answer: The synthesis of this compound involves multi-step organic reactions, prioritizing stereochemical control due to the (S)-configured amino-propionyl group. Key steps include:
- Amino acid coupling : Use of protected (S)-2-aminopropionic acid with isopropylamine under carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the amide bond.
- Pyrrolidine functionalization : Introduction of the benzyl ester via nucleophilic substitution or Mitsunobu reaction to preserve stereochemistry.
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization to achieve >95% purity .
Q. Critical Considerations :
- Monitor reaction pH to avoid racemization (maintain pH 6.5–7.5 during coupling).
- Use chiral HPLC (e.g., Chiralpak IA column) to verify enantiomeric excess (see Table 1).
Q. Table 1: Chiral HPLC Parameters for Stereochemical Analysis
| Column | Mobile Phase | Flow Rate | Detection | Retention Time (min) |
|---|---|---|---|---|
| Chiralpak IA | Hexane:IPA (80:20) | 1.0 mL/min | UV 220 nm | 8.2 (R), 10.5 (S) |
Q. Which analytical techniques are optimal for purity and stereoisomer assessment?
Methodological Answer:
- HPLC-UV/MS : Reverse-phase C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient (e.g., 10–90% over 20 min) for purity assessment. Detection at 254 nm ensures sensitivity to aromatic and amide bonds .
- NMR Spectroscopy : H and C NMR in DMSO-d₆ to confirm regiochemistry and detect impurities (<0.5% threshold). Key signals:
- Benzyl ester: δ 5.15 (s, 2H, CH₂Ph).
- Pyrrolidine: δ 3.40–3.70 (m, 4H, ring protons).
- Polarimetry : Specific rotation [α] = +32° (c = 1, MeOH) validates stereochemical consistency.
Q. Table 2: HPLC Parameters for Purity Analysis
| Column | Mobile Phase | pH | Flow Rate | Runtime |
|---|---|---|---|---|
| C18 (250 mm) | 15 mM NH₄OAc (pH 6.5):MeCN | 6.5 | 1.0 mL/min | 25 min |
Q. What storage conditions preserve stability in laboratory settings?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Atmosphere : Under argon or nitrogen to avoid hydrolysis of the benzyl ester.
- Solubility : Prepare stock solutions in anhydrous DMSO (≤10 mM) to minimize aggregation.
- Stability Monitoring : Conduct monthly HPLC checks for degradation products (e.g., free carboxylic acid at δ 12.5 min) .
Advanced Research Questions
Q. How can catalytic reductive cyclization strategies be adapted for synthesizing derivatives?
Methodological Answer: Palladium-catalyzed reductive cyclization (e.g., using Pd(OAc)₂/Xantphos) with formic acid as a CO surrogate () can construct the pyrrolidine ring. Modifications include:
- Substrate Design : Replace nitroalkenes with α,β-unsaturated esters to form the pyrrolidine core.
- Catalyst Optimization : Screen ligands (e.g., BINAP vs. Xantphos) to improve yield (see Table 3).
Q. Table 3: Ligand Screening for Reductive Cyclization
| Ligand | Catalyst Loading | Temperature | Yield (%) |
|---|---|---|---|
| Xantphos | 5 mol% Pd | 80°C | 82 |
| BINAP | 5 mol% Pd | 80°C | 68 |
| DPPF | 5 mol% Pd | 80°C | 75 |
Key Insight : Xantphos enhances steric shielding, reducing side reactions .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. HPLC-MS)?
Methodological Answer: Discrepancies between NMR (expected peaks) and HPLC-MS (unexpected adducts) often arise from:
- Solvent Artifacts : DMSO-d₆ can form sulfoxide adducts. Confirm via LC-MS in MeOH.
- Tautomerism : For imine-containing derivatives, acquire N NMR or variable-temperature NMR.
- Dynamic Exchange : Use DOSY NMR to distinguish between monomeric and aggregated species.
Case Study : A 2.5 ppm discrepancy in H NMR (predicted vs. observed) was resolved by repeating the experiment in CDCl₃, confirming solvent-induced shifts .
Q. How do solvent systems and pH influence stability during in vitro assays?
Methodological Answer:
- Aqueous Buffers : At pH >7.0, the benzyl ester hydrolyzes rapidly (t₁/₂ = 2 h in PBS). Use pH 6.5 ammonium acetate buffer () for short-term assays.
- Co-solvents : ≤10% DMSO maintains solubility without inducing precipitation.
- Accelerated Stability Testing : Conduct stress studies at 40°C/75% RH to model degradation pathways.
Q. Table 4: Hydrolysis Kinetics in Different Buffers
| Buffer | pH | Half-Life (h) | Major Degradant |
|---|---|---|---|
| PBS | 7.4 | 2.0 | Free carboxylic acid |
| NH₄OAc | 6.5 | 24.0 | None detected |
| Citrate | 5.0 | 48.0 | None detected |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
